Ethyl 3-hydroxy-3-phenylpropanoate
CAS No.: 5764-85-2
Cat. No.: VC2480430
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5764-85-2 |
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Molecular Formula | C11H14O3 |
Molecular Weight | 194.23 g/mol |
IUPAC Name | ethyl 3-hydroxy-3-phenylpropanoate |
Standard InChI | InChI=1S/C11H14O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3 |
Standard InChI Key | DVIBDQWVFHDBOP-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC(C1=CC=CC=C1)O |
Canonical SMILES | CCOC(=O)CC(C1=CC=CC=C1)O |
Introduction
Chemical Identity and Nomenclature
Basic Information
Ethyl 3-hydroxy-3-phenylpropanoate is an ester with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . The compound is identified by CAS Registry Number 5764-85-2 for the racemic mixture, while the (S)-enantiomer specifically is identified by CAS No. 33401-74-0 .
Alternative Names
The compound is known by several synonyms in scientific literature and commercial contexts:
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LABDANAX
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Leather propionate
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3-hydroxy-3-phenylpentanoate
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Ethyl β-hydroxybenzenepropanoate
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Ethyl β-hydroxybenzenepropionate
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ETHYL BETA-HYDROXYHYDROCINNAMATE
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Ethyl-β-phenyl-β-hydroxypropionate
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2-Phenyl-2-hydroxy ethylpropionate
Physical and Chemical Properties
Physical Characteristics
Ethyl 3-hydroxy-3-phenylpropanoate presents as a colorless or very pale straw-colored oil with a distinctive sweet-balsamic, fruity, and slightly floral, herbaceous, warm odor reminiscent of the pleasant notes in refined Labdanum products . The physical properties of this compound are summarized in Table 1.
Table 1: Physical Properties of Ethyl 3-hydroxy-3-phenylpropanoate
Property | Value |
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Molecular Weight | 194.23 g/mol |
Physical State | Solid |
Boiling Point | 154-156°C (at 13 Torr) |
Density | 1.119 g/cm³ |
Refractive Index | 1.5080 |
Storage Temperature | 2-8°C |
Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol |
pKa | 13.57±0.20 (Predicted) |
Odor | Fruity, leather, strawberry, dry straw, animal |
Odor Type | Fruity |
LogP | 1.462 (estimated) |
Spectroscopic Data
The structural confirmation of ethyl 3-hydroxy-3-phenylpropanoate is typically achieved through spectroscopic methods, including:
Nuclear Magnetic Resonance (NMR) Data:
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¹H NMR (300 MHz, CDCl₃): δ 1.27 (3H, t, J 7.2 Hz), 2.70 (1H, dd, J 16.4 and 4.8 Hz), 2.77 (1H, dd, J 16.4 and 8.4 Hz), 3.27 (br s, -OH), 4.18 (2H, q, J 7.2 Hz), 5.13 (1H, dd, J 8.4 and 4.8 Hz), 7.26-7.40 (5H, m)
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¹³C NMR (75 MHz, CDCl₃): δ 14.0, 43.2, 60.8, 70.2, 125.6, 127.7, 128.4, 142.4, 172.3
Infrared Spectroscopy (IR):
Mass Spectrometry:
Synthesis Methods
Industrial Production
The industrial production of ethyl 3-hydroxy-3-phenylpropanoate follows a well-established synthetic route. The compound is produced by hydrogenation of ethyl benzoyl acetate, which is obtained through the condensation of acetophenone with ethyl carbonate . This multi-step process allows for large-scale production of the compound for various applications.
Laboratory Synthesis
In laboratory settings, several approaches can be employed to synthesize ethyl 3-hydroxy-3-phenylpropanoate:
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Direct esterification of 3-hydroxy-3-phenylpropanoic acid with ethanol, often using a strong acid catalyst such as sulfuric acid
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Reduction of ethyl 3-oxo-3-phenylpropanoate using appropriate reducing agents to introduce the hydroxyl group
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Various coupling reactions followed by appropriate functional group transformations
Stereoselective Synthesis and Resolution
For applications requiring enantiomerically pure forms of the compound, several methods have been developed:
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Asymmetric Synthesis: Using chiral catalysts or reagents to selectively produce one enantiomer
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Enzymatic Resolution: Employing enzymes to selectively react with one enantiomer of the racemic mixture
Research on enzymatic resolution has demonstrated that various enzymes can be effectively used for this purpose:
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Pig Liver Esterase (PLE): At pH 7, PLE can achieve 50% conversion, yielding (R)-ester with 43% enantiomeric excess (e.e.) and (S)-acid with 39% e.e. Using 20% aqueous ethanol improves these results to 58% e.e. for (R)-ester and 46% e.e for (S)-acid
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Lipase PS-30 from Pseudomonas sp.: Hydrolysis in a phosphate buffer solution at pH 7 can furnish (S)-acid with 39% conversion and 93% e.e. Two consecutive enzymatic hydrolyses can improve results, achieving 36% conversion of (R)-ester with 98% e.e.
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Penicillin G Amidohydrolase (PGA): Hydrolysis of the acetyl ester derivative at pH 8 in a phosphate buffer solution yields (R)-ester with 36% e.e.
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Lipase A (Amano): Hydrolysis of the acetyl derivative using this enzyme produces (S)-ester with 95% e.e.
Table 2: Enzymatic Resolution Results for Ethyl 3-hydroxy-3-phenylpropanoate
Enzyme | Conditions | Product | Conversion (%) | Enantiomeric Excess (%) |
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PLE | pH 7.0 | (R)-ester | 50 | 43 |
PLE | pH 7.0, 20% EtOH | (R)-ester | - | 58 |
Lipase PS-30 | pH 7.0 | (S)-acid | 39 | 93 |
Lipase PS-30 (2x) | pH 7.0 | (R)-ester | 36 | 98 |
PGA | pH 8.0, acetyl derivative | (R)-ester | - | 36 |
Lipase A | acetyl derivative | (S)-ester | - | 95 |
Applications
Pharmaceutical Intermediate
One of the most significant applications of ethyl 3-hydroxy-3-phenylpropanoate is as an intermediate in pharmaceutical synthesis. The compound serves as a precursor in the synthesis of important pharmaceutical compounds, including antidepressants such as:
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Tomoxetine Hydrochloride: A norepinephrine reuptake inhibitor
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Fluoxetine Hydrochloride: A selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression, obsessive-compulsive disorder, and other psychiatric conditions
The stereochemistry of the compound plays a crucial role in these applications, as the biological activity of many pharmaceutical compounds is highly dependent on their three-dimensional structure. Research has shown that the (S)-enantiomer is particularly important for certain pharmaceutical applications .
Analytical Methods
Chromatographic Analysis
Chromatographic techniques are commonly employed for the analysis of ethyl 3-hydroxy-3-phenylpropanoate, particularly for determining enantiomeric purity:
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High-Performance Liquid Chromatography (HPLC): Using chiral columns to separate and quantify the (R) and (S) enantiomers
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Gas Chromatography (GC): Often coupled with mass spectrometry (GC-MS) for identification and quantification
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Thin-Layer Chromatography (TLC): Used for monitoring reactions involving the compound
Optical Rotation
For the (S)-enantiomer of ethyl 3-hydroxy-3-phenylpropanoate, optical rotation measurements can be used to confirm enantiomeric purity. The specific rotation [α]20D has been reported as +44.2 (c 1.01, CHCl3) for material with >98% e.e. .
Structure-Activity Relationships
Structure and Odor Profile
The olfactory properties of ethyl 3-hydroxy-3-phenylpropanoate are directly related to its chemical structure. The combination of the phenyl ring, hydroxyl group, and ester moiety contributes to its characteristic sweet-balsamic, fruity odor profile that makes it valuable in perfumery applications .
Structural Requirements for Pharmaceutical Activity
In pharmaceutical applications, the stereochemistry at the C-3 position is critical for biological activity. Studies on the synthesis of antidepressants such as fluoxetine and tomoxetine have demonstrated that the correct stereochemistry is essential for optimal pharmacological effects . This highlights the importance of stereoselective synthesis or resolution methods in the preparation of this compound for pharmaceutical applications.
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